molecular formula C21H20N4O3S B2572478 2-(benzylthio)-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1286718-63-5

2-(benzylthio)-N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2572478
CAS No.: 1286718-63-5
M. Wt: 408.48
InChI Key: FJYBDKZFTHJYSP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzylthio group, an oxadiazole ring, and a phenylpyrrolidinone group. These groups suggest that the compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The benzylthio group, oxadiazole ring, and phenylpyrrolidinone group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present. The benzylthio group could potentially undergo reactions involving sulfur, while the oxadiazole ring could participate in reactions involving the nitrogen and oxygen atoms .

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial and Antifungal Activities : Compounds synthesized from derivatives similar to the specified chemical structure have demonstrated significant antimicrobial and antifungal activities. This includes a series of novel 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3yl)-acetamide derivatives, which showed excellent activity against a panel of microorganisms, including Staphylococcus aureus, Enterococcus faecalis, Klebsiella pneumoniae, Escherichia coli, Aspergillus fumigatus, and Candida albicans (Devi, Shahnaz, & Prasad, 2022).

  • Cytotoxic Properties : The same compounds were also found to have good cytotoxic activities, suggesting potential use in cancer research or as lead compounds for the development of anticancer drugs (Devi, Shahnaz, & Prasad, 2022).

  • Corrosion Inhibition : Derivatives of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide, which share structural similarities, were synthesized and found to have corrosion inhibition properties, demonstrating the diverse application potential of such compounds in materials science (Yıldırım & Cetin, 2008).

  • Anticonvulsant Evaluation : Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have been evaluated for anticonvulsant activities, suggesting that compounds within this chemical family could be explored for neurological applications (Nath et al., 2021).

Mechanism of Action

The mechanism of action of this compound is not clear without more information. It could potentially have biological activity due to the presence of the phenylpyrrolidinone group, which is found in some bioactive compounds .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Without specific information, it’s difficult to provide a detailed safety profile .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity .

Properties

IUPAC Name

2-benzylsulfanyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c26-18(14-29-13-15-7-3-1-4-8-15)22-21-24-23-20(28-21)16-11-19(27)25(12-16)17-9-5-2-6-10-17/h1-10,16H,11-14H2,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYBDKZFTHJYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(O3)NC(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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